An In-Depth Technical Guide to 5-Phenylthiazole-2-carboxylic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Phenylthiazole-2-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a privileged scaffold in the design of numerous therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a key derivative, 5-Phenylthiazole-2-carboxylic acid, providing an in-depth exploration of its fundamental properties, synthesis, and its emerging role as a valuable building block in drug discovery.
Physicochemical and Basic Properties
Understanding the fundamental physicochemical properties of 5-Phenylthiazole-2-carboxylic acid is crucial for its application in synthesis and drug design. While experimental data for this specific molecule is not extensively published, we can infer and calculate key parameters based on its structure and data from closely related analogues.
Chemical Structure:
Caption: Chemical structure of 5-Phenylthiazole-2-carboxylic acid.
Table 1: Physicochemical Properties of 5-Phenylthiazole-2-carboxylic acid
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₇NO₂S | [1] |
| Molecular Weight | 205.23 g/mol | [1] |
| CAS Number | 937369-77-2 | [1] |
| Appearance | Off-white to light yellow solid | General observation for similar compounds |
| Melting Point | Not available (often cited as N/A by suppliers) | [1] |
| Boiling Point | 431.5 ± 38.0 °C at 760 mmHg | Calculated value[1] |
| Density | 1.4 ± 0.1 g/cm³ | Calculated value[1] |
| pKa | ~3-4 | Estimated based on thiazole-2-carboxylic acid (pKa ~2.95) and benzoic acid (pKa ~4.2). The electron-withdrawing nature of the thiazole ring likely lowers the pKa relative to benzoic acid. |
| LogP | 2.00 | Calculated value[1] |
| Solubility | Generally soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and non-polar solvents.[2] | General solubility profile for aromatic carboxylic acids.[2] |
Synthesis of 5-Phenylthiazole-2-carboxylic acid
The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 5-Phenylthiazole-2-carboxylic acid, a suitable starting material would be a derivative of 2-bromo-1-phenylethan-1-one and a thiooxamate.
Proposed Synthetic Pathway: Modified Hantzsch Synthesis
A plausible synthetic route involves the reaction of ethyl 2-chloro-3-oxo-3-phenylpropanoate with thiooxamic acid, followed by hydrolysis of the resulting ester.
Caption: Proposed two-step synthesis of 5-Phenylthiazole-2-carboxylic acid.
Experimental Protocol: Synthesis of 5-Phenylthiazole-2-carboxylic acid
Materials:
-
Ethyl 2-chloro-3-oxo-3-phenylpropanoate
-
Thiooxamic acid
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Ethanol
-
Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate
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To a solution of ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) in ethanol, add thiooxamic acid (1 equivalent).
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with dichloromethane (3 x 50 mL). The use of a non-polar solvent like DCM allows for the selective extraction of the less polar ester product from the aqueous phase.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl 5-phenylthiazole-2-carboxylate.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Hydrolysis to 5-Phenylthiazole-2-carboxylic acid
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Dissolve the purified ethyl 5-phenylthiazole-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
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Add sodium hydroxide (2-3 equivalents) to the solution and stir at room temperature or gentle heat (40-50 °C) for 2-4 hours. Saponification (hydrolysis) of the ester is typically base-catalyzed and proceeds efficiently under these conditions.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
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Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Phenylthiazole-2-carboxylic acid.
Characterization and Analytical Methods
The identity and purity of synthesized 5-Phenylthiazole-2-carboxylic acid can be confirmed using a suite of standard analytical techniques.
Table 2: Spectroscopic Data for Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phenyl group (multiplet, ~7.4-8.0 ppm), a singlet for the thiazole proton (~8.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Resonances for the phenyl carbons, thiazole ring carbons, and the carboxylic acid carbonyl carbon (~160-170 ppm). |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid dimer (2500-3300), C=O stretch (~1700), C=N stretch of the thiazole ring (~1600), and aromatic C=C stretches (1400-1600).[4] |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 205.02, corresponding to the molecular weight of the compound. |
Role in Medicinal Chemistry and Drug Discovery
The 5-phenylthiazole-2-carboxylic acid scaffold is a versatile starting point for the development of novel therapeutic agents. The phenyl group at the 5-position and the carboxylic acid at the 2-position provide two key points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Anticancer Potential
Numerous studies have highlighted the anticancer activity of phenylthiazole derivatives.[5][6][7][8] The mechanism of action often involves the inhibition of key enzymes or signaling pathways implicated in cancer progression. For instance, derivatives of 2-amino-thiazole-5-carboxylic acid phenylamide have been designed based on the structure of the kinase inhibitor dasatinib and have shown antiproliferative potency.[5]
Sources
- 1. nbinno.com [nbinno.com]
- 2. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 8. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
